3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
3-(Isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a fused heterocyclic compound featuring a triazolo-pyrimidinone core. Its structure includes:
- Angular [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one ring system, confirmed via X-ray crystallography in related compounds .
- Substituents: An isopentylthio group at position 3 and methyl groups at positions 5 and 4. These substituents influence lipophilicity, solubility, and biological activity.
Triazolopyrimidinones are pharmacologically significant, with reported activities including antimicrobial, antitumor, and enzyme inhibition (e.g., DPP-4) .
Properties
IUPAC Name |
5,6-dimethyl-3-(3-methylbutylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c1-7(2)5-6-18-12-15-14-11-13-10(17)8(3)9(4)16(11)12/h7H,5-6H2,1-4H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHYZPBBATZALJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCCC(C)C)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the reaction of a suitable pyrimidine derivative with an isopentylthiol reagent under specific conditions. One common method involves the use of hydrazonoyl chlorides and thiouracil derivatives, which undergo regioselective reactions to form the desired triazolopyrimidine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound serves as a scaffold for the development of new drugs, particularly as inhibitors of enzymes like CDK2 and c-Met kinase
Biological Studies: It is used in studies to understand its effects on cell cycle progression and apoptosis induction.
Chemical Biology: The compound is employed in the design of molecular probes to study biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 3-(isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as CDK2 and c-Met kinase. These interactions inhibit the activity of these enzymes, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active sites of these enzymes, forming essential hydrogen bonds that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Key Observations:
- Regioselectivity: Angular isomers (7-position) form with norbornene-condensed precursors due to electronic factors, while linear isomers (5-position) arise from thiouracil derivatives .
- Synthesis Efficiency : Yields vary significantly (40–63%) depending on substituents and methods. For example, β-ketoamide coupling for Sitagliptin is high-yielding, while cyclocondensation reactions for carbonitrile derivatives show lower yields .
Pharmacological and Physicochemical Comparisons
Key Observations:
- Trifluoromethyl (Sitagliptin): Increases metabolic stability and target binding affinity via hydrophobic interactions .
- Therapeutic Targets: Sitagliptin targets DPP-4, while other triazolopyrimidinones show broader antimicrobial/antitumor effects .
Structural Confirmation and Stability
- X-ray Crystallography: Angular regioselectivity in norbornene-based derivatives was confirmed via single-crystal studies .
- Stability : Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in Sitagliptin) exhibit higher chemical stability than those with electron-donating substituents .
Biological Activity
Overview of 3-(Isopentylthio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Triazole derivatives have been studied extensively for their potential pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.
1. Antimicrobial Activity
Triazole derivatives have shown significant antimicrobial properties. Compounds similar to this compound are often evaluated against various bacterial strains and fungi. The mechanism typically involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.
2. Antifungal Properties
Triazoles are well-known antifungal agents. The mechanism of action usually involves the inhibition of ergosterol synthesis in fungal cell membranes. This class of compounds is particularly effective against Candida species and other pathogenic fungi.
3. Anticancer Activity
Research has indicated that certain triazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. These compounds can interfere with various cellular pathways involved in cancer progression.
4. Anti-inflammatory Effects
Some studies suggest that triazole derivatives can also possess anti-inflammatory properties by modulating inflammatory cytokine production and signaling pathways.
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of triazole derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the side chains significantly affected the antimicrobial potency.
Case Study 2: Antifungal Activity
In another investigation, a triazole compound was tested against Candida albicans, demonstrating a minimum inhibitory concentration (MIC) that highlighted its potential as an antifungal agent.
Case Study 3: Anticancer Properties
Research published in a peer-reviewed journal reported that a related triazole derivative induced apoptosis in breast cancer cell lines through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
